Tert-butyl methyl(piperidin-4-yl)carbamate
Overview
Description
Tert-butyl methyl(piperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmaceutical Applications : A derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, shows potential as a pharmaceutically useful core due to its novel chemistry and additional nitrogen atom (Gumireddy et al., 2021).
Cancer Therapeutics : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, can be synthesized rapidly with high yields, potentially benefiting cancer therapeutics (Zhang et al., 2018).
Biologically Active Alkaloids : The compound 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester is versatile in preparing biologically active alkaloids such as sedridine, allosedridine, and methylsedridine (Passarella et al., 2005).
Chiral Amino Carbonyl Compounds : Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate is synthesized by asymmetric Mannich reaction, providing a safe and efficient method for synthesis of chiral amino carbonyl compounds (Yang et al., 2009).
Crystal Structures : Tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-Butyl (5-iodopenta-2,4-diyn-1-yl)carbamate show isomorphic crystal structures, important for understanding hydrogen and halogen bonds on carbonyl (Baillargeon et al., 2017).
Intermediates for Cancer Drugs : The key intermediate for Vandetanib, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, was synthesized with a yield of 20.2% from piperidin-4-yl, important for cancer drug development (Wang et al., 2015).
Rheumatoid Arthritis and Psoriasis : A novel six-step synthesis of a compound has been developed for large-scale preparation, potentially useful for treating rheumatoid arthritis and psoriasis (Chung et al., 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Tert-butyl methyl(piperidin-4-yl)carbamate is a complex organic compound Similar compounds have been found to be potent against biofilm-formingStaphylococcus aureus and Staphylococcus epidermidis .
Mode of Action
It’s suggested that the compound may cause depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential .
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with essential bacterial processes such as energy production and nutrient uptake .
Result of Action
The result of the action of this compound is bactericidal, showing strong antibacterial activity against susceptible and drug-resistant Gram-positive bacteria .
Properties
IUPAC Name |
tert-butyl N-methyl-N-piperidin-4-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-5-7-12-8-6-9/h9,12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJOYDXRUBOZON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373551 | |
Record name | tert-Butyl methyl(piperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108612-54-0 | |
Record name | tert-Butyl methyl(piperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-N-Boc-4-N-Methyl-aminopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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